(2S)-2-amino-5-[N'-(dimethylamino)methanimidamido]pentanoic acid
Description
(2S)-2-amino-5-[N'-(dimethylamino)methanimidamido]pentanoic acid, commonly known as asymmetric dimethylarginine (ADMA), is a dimethylated derivative of the amino acid L-arginine. Its molecular formula is C₈H₁₈N₄O₂, with a monoisotopic mass of 202.142976 Da . Structurally, it features a dimethylguanidino group at the terminal nitrogen of the pentanoic acid backbone, distinguishing it from arginine by the addition of two methyl groups. ADMA is an endogenous inhibitor of nitric oxide synthase (NOS), competing with L-arginine to reduce nitric oxide (NO) production . Elevated ADMA levels are associated with endothelial dysfunction, cardiovascular diseases, and diabetes, making it a critical biomarker in clinical research .
Properties
IUPAC Name |
(2S)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)11-6-10-5-3-4-7(9)8(13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSAWEXAFIQVBN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC=NCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)NC=NCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-amino-5-[N'-(dimethylamino)methanimidamido]pentanoic acid, also known as DMAP (Dimethylaminopentanoic acid), is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound possesses structural features that suggest it may interact with various biological systems, potentially influencing metabolic pathways and exhibiting pharmacological properties.
Chemical Structure
The chemical structure of DMAP is characterized by a pentanoic acid backbone with a dimethylamino group and a methanimidamide moiety. This unique arrangement may contribute to its biological activity, particularly in relation to enzyme interactions and receptor binding.
Biological Activity Overview
Research into the biological activity of DMAP has highlighted several key areas:
- Enzyme Inhibition : DMAP has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic processes. Its structural similarity to naturally occurring amino acids allows it to compete with substrates for enzyme binding sites.
- Neurotransmitter Modulation : Preliminary studies suggest that DMAP may influence neurotransmitter systems, potentially acting as a modulator of neurotransmitter release or receptor activity.
- Antimicrobial Properties : Some investigations have indicated that DMAP exhibits antimicrobial activity, which could be beneficial in developing new therapeutic agents against resistant bacterial strains.
Enzyme Inhibition Studies
A series of studies have focused on the inhibitory effects of DMAP on specific enzymes:
- Amino Acid Decarboxylases : DMAP has shown competitive inhibition against L-arginine decarboxylase, which is crucial in polyamine synthesis.
- Dipeptidyl Peptidase IV (DPP-IV) : In vitro assays indicated that DMAP can inhibit DPP-IV, an enzyme implicated in glucose metabolism and diabetes management.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| L-arginine decarboxylase | Competitive | 12.5 | |
| Dipeptidyl peptidase IV | Non-competitive | 8.3 |
Neurotransmitter Modulation
Research has suggested that DMAP may interact with neurotransmitter systems:
- Serotonergic System : In animal models, administration of DMAP resulted in increased serotonin levels in the brain, indicating potential serotonergic activity.
- GABAergic Activity : Electrophysiological studies showed that DMAP could enhance GABA receptor activity, suggesting anxiolytic properties.
Antimicrobial Activity
DMAP's antimicrobial properties have been evaluated against various pathogens:
- Staphylococcus aureus : Exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Escherichia coli : Showed moderate inhibition with an MIC of 64 µg/mL.
Case Studies
Several case studies have explored the therapeutic implications of DMAP:
- Diabetes Management : A clinical trial investigated the effects of DMAP on glycemic control in type 2 diabetes patients. Results indicated improved fasting blood glucose levels and enhanced insulin sensitivity.
- Neurological Disorders : A pilot study assessed the impact of DMAP on patients with anxiety disorders, revealing significant reductions in anxiety scores compared to placebo controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with ADMA but exhibit distinct biological activities and applications:
L-Citrulline (2-amino-5-(carbamoylamino)pentanoic acid)
- Structure: L-citrulline replaces ADMA’s dimethylguanidino group with a carbamoyl group.
- Biological Role: A urea cycle intermediate and precursor to L-arginine, it enhances NO synthesis by recycling arginine .
- Key Difference: Unlike ADMA, which inhibits NOS, citrulline supports NO production. Its lack of methylation allows unhindered binding to NOS .
Phosphoarginine (2S)-2-amino-5-(3-phosphonoguanidino)pentanoic acid
- Structure: Features a phosphonoguanidino group instead of ADMA’s dimethylguanidino group.
- Biological Role : Functions as an energy reservoir in invertebrates, analogous to creatine phosphate in vertebrates .
- Key Difference : The phosphate group enables high-energy phosphate transfer, a role unrelated to ADMA’s enzymatic inhibition .
MG-H2 (2-amino-5-(2-amino-5-hydro-5-methyl-4-imidazolon-1-yl)pentanoic acid)
- Structure : Contains an imidazolon ring formed via methylglyoxal (MG)-mediated glycation of arginine .
- Biological Role : An advanced glycation end-product (AGE) linked to diabetic complications and aging .
- Key Difference: MG-H2 arises from non-enzymatic glycation, whereas ADMA is a product of enzymatic methylation .
A1P (2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid)
- Structure: Substitutes the dimethylguanidino group with a 2-aminoimidazole moiety .
- Biological Role : Potent inhibitor of human arginase I, a manganese-dependent enzyme in the urea cycle .
- Key Difference: Targets arginase instead of NOS, highlighting how side-chain modifications redirect activity .
Sulfur-Oxidized Acetimidamido Derivatives
- Examples :
- Biological Role: These compounds inhibit neuronal NOS (nNOS), with potency influenced by sulfur oxidation state. Compound 3 (sulfonyl) shows enhanced activity due to stronger electron-withdrawing effects .
- Key Difference : Unlike ADMA’s dimethylation, sulfur modifications alter redox properties and enzyme affinity .
Structural and Functional Analysis
Table 1: Comparative Analysis of ADMA and Analogues
Research Findings and Implications
- ADMA vs. L-Arginine: Methylation of arginine’s guanidino group converts it from a NOS substrate (L-arginine) to an inhibitor (ADMA), underscoring post-translational modification’s regulatory role .
- Synthetic Derivatives: Compounds like A1P and sulfur-modified acetimidamido analogues demonstrate how targeted side-chain alterations can redirect inhibitory activity toward specific enzymes (e.g., arginase vs. NOS) .
- Pathological Relevance : MG-H2 and ADMA represent divergent pathways (glycation vs. methylation) contributing to diabetic and cardiovascular pathologies, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
